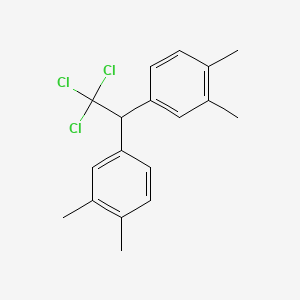
1,1-Bis(3,4-xylyl)-2,2,2-trichloroethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Bis(3,4-xylyl)-2,2,2-trichloroethane is an organic compound characterized by the presence of two 3,4-xylyl groups attached to a trichloroethane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(3,4-xylyl)-2,2,2-trichloroethane typically involves the reaction of 3,4-dimethylbenzyl chloride with trichloroacetaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and concentration of reactants, are optimized to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Bis(3,4-xylyl)-2,2,2-trichloroethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the trichloroethane moiety to a less chlorinated form.
Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of less chlorinated derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1,1-Bis(3,4-xylyl)-2,2,2-trichloroethane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential effects on biological systems and as a tool in biochemical studies.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1-Bis(3,4-xylyl)-2,2,2-trichloroethane involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1,1-Bis(3,4-dimethylphenyl)ethane: Similar in structure but lacks the trichloroethane moiety.
1,1-Bis(3,4-xylyl)-octafluorocyclopentane: Contains octafluorocyclopentane instead of trichloroethane.
Uniqueness
1,1-Bis(3,4-xylyl)-2,2,2-trichloroethane is unique due to the presence of both 3,4-xylyl groups and the trichloroethane backbone, which imparts distinct chemical properties and reactivity compared to similar compounds.
Propiedades
Número CAS |
60350-05-2 |
|---|---|
Fórmula molecular |
C18H19Cl3 |
Peso molecular |
341.7 g/mol |
Nombre IUPAC |
1,2-dimethyl-4-[2,2,2-trichloro-1-(3,4-dimethylphenyl)ethyl]benzene |
InChI |
InChI=1S/C18H19Cl3/c1-11-5-7-15(9-13(11)3)17(18(19,20)21)16-8-6-12(2)14(4)10-16/h5-10,17H,1-4H3 |
Clave InChI |
FRWPFWGOLVNOHP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(C2=CC(=C(C=C2)C)C)C(Cl)(Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



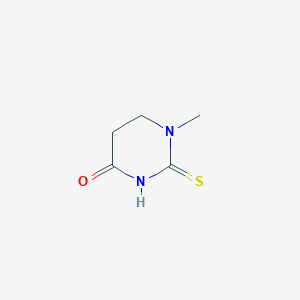

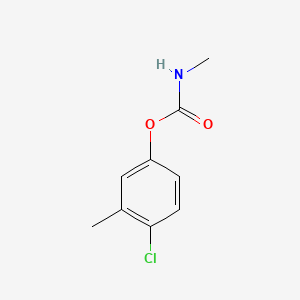

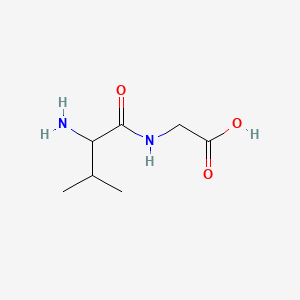

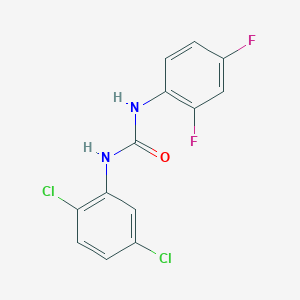

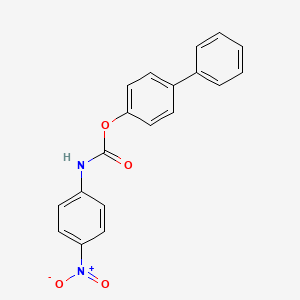
![9-Thiabicyclo[6.2.0]deca-1(8),6-diene, 9,9-dioxide](/img/structure/B11957335.png)
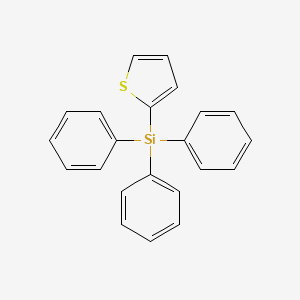
![5-Methylsulfonyl-1,9-diphenyl-16-oxa-5-azatetracyclo[7.6.1.02,8.010,15]hexadeca-3,6,10,12,14-pentaene](/img/structure/B11957346.png)
![1-[Bis(2-methoxyphenyl)methyl]-2-methoxybenzene](/img/structure/B11957347.png)
